Tedalinab

Description

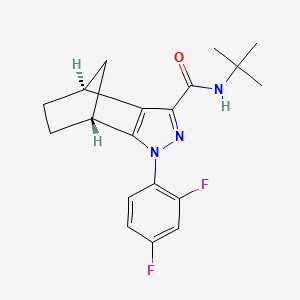

Structure

3D Structure

Properties

IUPAC Name |

(1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPZXHMTJGOMCJ-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)C1=NN(C2=C1[C@H]3CC[C@@H]2C3)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030347 | |

| Record name | Tedalinab | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916591-01-0 | |

| Record name | (4S,7R)-1-(2,4-Difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916591-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedalinab [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916591010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedalinab | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEDALINAB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7X34Y6Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tedalinab's Mechanism of Action in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedalinab (GRC-10693) is a novel, potent, and highly selective cannabinoid receptor 2 (CB2) agonist that has shown promise in early clinical development for the treatment of neuropathic pain and osteoarthritis.[1][2][3][4] This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound in the context of neuropathic pain. By selectively targeting the CB2 receptor, this compound aims to provide analgesic and anti-inflammatory effects without the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved in this compound's therapeutic potential.

Introduction to this compound and its Target: The CB2 Receptor

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. The endocannabinoid system, particularly the CB2 receptor, has emerged as a promising target for the development of new analgesics. CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed in immune cells, including microglia and macrophages, as well as in peripheral nerve endings. Their expression is often upregulated in pathological pain states, making them a strategic target for therapeutic intervention.

This compound (GRC-10693), developed by Glenmark Pharmaceuticals, is a potent and orally active agonist of the CB2 receptor.[1] A key feature of this compound is its remarkable selectivity for the CB2 receptor over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This high selectivity suggests a favorable safety profile, which has been supported by early clinical trials.

Quantitative Pharmacology of this compound

While specific Ki and EC50/IC50 values for this compound are not widely published in peer-reviewed literature, available information highlights its high potency and selectivity.

Table 1: Selectivity of this compound

| Parameter | Value | Reference |

| Functional Selectivity (CB2 vs. CB1) | >4700-fold |

This high degree of selectivity is a critical attribute, suggesting that this compound can modulate the therapeutic targets in the immune and peripheral nervous systems with minimal off-target effects on the central nervous system.

Preclinical Efficacy in Neuropathic Pain Models

Information from Glenmark Pharmaceuticals indicates that this compound has demonstrated superior efficacy in in-vivo models of neuropathic and inflammatory pain. While specific quantitative data from these studies, such as the effective dose (ED50) for pain reversal or the percentage of pain inhibition, are not publicly available, the successful completion of Phase I trials for neuropathic pain suggests robust preclinical efficacy.

Commonly used animal models to evaluate the efficacy of compounds for neuropathic pain include:

-

Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, leading to nerve damage and subsequent development of mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.

-

Spared Nerve Injury (SNI) Model: This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact. This results in a persistent and robust neuropathic pain state.

-

Chemotherapy-Induced Neuropathic Pain (CINP) Models: Administration of certain chemotherapeutic agents, such as paclitaxel or vincristine, can induce peripheral neuropathy, providing a clinically relevant model to test potential analgesics.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed. However, standard methodologies for assessing the activity of a selective CB2 agonist are well-established in the field.

In Vitro Assays

4.1.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

-

Methodology:

-

Membranes from cells stably expressing either human CB1 or CB2 receptors are prepared.

-

A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

4.1.2. Functional Assays (e.g., cAMP Assay or GTPγS Binding Assay)

-

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound as a CB2 receptor agonist.

-

Methodology (cAMP Assay):

-

Cells expressing the CB2 receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Increasing concentrations of this compound are added to the cells.

-

As a CB2 agonist coupled to Gi/o proteins, this compound will inhibit adenylyl cyclase, leading to a dose-dependent decrease in cAMP levels.

-

Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

The EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is calculated.

-

In Vivo Models of Neuropathic Pain

4.2.1. Assessment of Mechanical Allodynia

-

Objective: To evaluate the ability of this compound to reverse mechanical hypersensitivity in a rodent model of neuropathic pain.

-

Methodology (von Frey Test):

-

Animals are placed in individual chambers on an elevated mesh floor.

-

Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

Following induction of neuropathic pain, the paw withdrawal threshold will be significantly reduced.

-

This compound is administered (e.g., orally), and the paw withdrawal threshold is reassessed at various time points to determine the analgesic effect.

-

Signaling Pathways

The mechanism of action of this compound in neuropathic pain is mediated through the activation of CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular signaling events that ultimately lead to reduced neuroinflammation and pain transmission.

Canonical CB2 Receptor Signaling

Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing gene transcription and cellular function.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunits can activate the MAPK signaling cascade, including ERK1/2, JNK, and p38 MAPK. Activation of these pathways in immune cells can modulate the production of cytokines and other inflammatory mediators.

Experimental Workflow for Preclinical Evaluation

The preclinical development of a compound like this compound typically follows a structured workflow to assess its potential as a therapeutic agent for neuropathic pain.

Conclusion

This compound represents a promising therapeutic candidate for the management of neuropathic pain. Its high selectivity for the CB2 receptor offers the potential for significant analgesic and anti-inflammatory effects without the undesirable central nervous system side effects of non-selective cannabinoids. While detailed quantitative preclinical data remains largely proprietary, the progression of this compound to and successful completion of Phase I clinical trials underscore its potential. Further disclosure of preclinical efficacy and mechanistic data will be crucial for a comprehensive understanding of its therapeutic profile and for guiding its continued clinical development. This technical guide provides a framework for understanding the core mechanism of action of this compound based on the current understanding of CB2 receptor pharmacology and the publicly available information on this compound.

References

Technical Guide: Cannabinoid Receptor 2 (CB2) Binding Affinity and Selectivity of GW405833

Disclaimer: Information regarding a compound specifically named "Tedalinab" is not available in the public domain. Therefore, this technical guide utilizes GW405833 (L-768242) , a well-characterized and selective CB2 receptor agonist, as a representative example to illustrate the principles of CB2 receptor binding affinity and selectivity. All data presented herein pertains to GW405833.

This document provides an in-depth overview of the binding characteristics of the selective cannabinoid receptor 2 (CB2) agonist, GW405833. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to CB2 Receptor and GW405833

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the immune system and peripheral tissues.[1][2] Its activation is associated with the modulation of immune responses and inflammatory pathways, making it a promising therapeutic target for various conditions, including chronic pain and inflammatory diseases, without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[1][3][4]

GW405833 is a potent and selective CB2 receptor agonist. It has been extensively used as a research tool to investigate the physiological and pathological roles of the CB2 receptor.

Quantitative Binding and Functional Data

The binding affinity and functional potency of GW405833 have been determined through various in vitro assays. The data is summarized in the tables below.

Table 1: Receptor Binding Affinity (Ki) of GW405833

The inhibition constant (Ki) represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Cell Line/Tissue | Reference |

| GW405833 | Human CB2 | 3.92 ± 1.58 | CHO-K1 cells | |

| GW405833 | Human CB2 | 3.6 | Not Specified | |

| GW405833 | Human CB2 | 14 | Not Specified | |

| GW405833 | Human CB1 | 4772 ± 1676 | Not Specified | |

| GW405833 | Human CB1 | 2040 | Not Specified |

Table 2: Functional Potency (EC50) of GW405833

The half-maximal effective concentration (EC50) indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

| Compound | Receptor | EC50 (nM) | Assay Type | Reference |

| GW405833 | Human CB2 | 0.65 | cAMP accumulation | |

| GW405833 | Human CB1 | 16100 | cAMP accumulation |

Table 3: Selectivity Profile of GW405833

Selectivity is the ratio of the binding affinity or functional potency for the target receptor (CB2) versus the off-target receptor (CB1).

| Parameter | CB1/CB2 Ratio | Reference |

| Ki Ratio (CB1/CB2) | ~1200-fold | |

| EC50 Ratio (CB1/CB2) | ~24769-fold |

Experimental Protocols

The following sections detail the methodologies used to obtain the binding affinity data for GW405833.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. This method involves the use of a radiolabeled ligand that binds to the receptor and a test compound (e.g., GW405833) that competes for the same binding site.

Objective: To determine the binding affinity (Ki) of a test compound for the CB2 receptor.

Materials:

-

Membrane Preparations: Cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand: A high-affinity CB2 receptor radioligand such as [³H]CP-55,940.

-

Test Compound: GW405833.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates and a Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound (GW405833) in the assay buffer.

-

Assay Setup: In a 96-well plate, add the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30-37°C) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

CB2 Receptor Signaling Pathways

Upon activation by an agonist like GW405833, the CB2 receptor, a Gi/o-coupled GPCR, initiates several intracellular signaling cascades.

Primary Signaling Pathway:

-

G-protein Activation: Agonist binding induces a conformational change in the CB2 receptor, leading to the activation of the associated heterotrimeric Gi protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels affect the activity of protein kinase A (PKA) and other downstream effectors, ultimately modulating cellular functions such as immune cell activation, cytokine release, and cell migration.

Other Signaling Pathways:

-

MAPK Pathway: CB2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38, and JNK, which are involved in cell proliferation, differentiation, and apoptosis.

-

Ion Channel Modulation: The Gβγ subunits released upon G-protein activation can modulate the activity of ion channels.

CB2 Receptor Signaling Cascade

Caption: Simplified CB2 receptor signaling pathway.

Conclusion

GW405833 is a valuable pharmacological tool characterized by its high binding affinity and selectivity for the CB2 receptor. The data and protocols presented in this guide provide a comprehensive overview for researchers working on the development of novel CB2-targeted therapeutics. Understanding the binding kinetics, functional activity, and signaling pathways of selective agonists like GW405833 is crucial for advancing the field of cannabinoid research.

References

- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

GRC-10693: A Technical Overview of a Selective Cannabinoid Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRC-10693, also known as Tedalinab, is a potent and highly selective cannabinoid receptor 2 (CB2) agonist developed by Glenmark Pharmaceuticals. With a compelling preclinical profile and successful completion of Phase I clinical trials, GRC-10693 has been investigated for its therapeutic potential in treating neuropathic pain and osteoarthritis. This document provides a detailed technical guide on the molecular structure, chemical properties, mechanism of action, and relevant experimental methodologies associated with GRC-10693, tailored for professionals in the field of drug discovery and development.

Molecular Structure and Chemical Properties

GRC-10693 is a novel, orally bioavailable small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.0²,⁶]deca-2(6),4-diene-5-carboxamide |

| Synonyms | This compound |

| Molecular Formula | C₁₉H₂₁F₂N₃O |

| Molecular Weight | 345.39 g/mol |

| CAS Number | 916591-01-0 |

| SMILES | CC(C)(C)NC(=O)C1=NN(C2=C1[C@H]3CC[C@@H]2C3)C4=C(C=C(C=C4)F)F |

| InChI Key | NTPZXHMTJGOMCJ-WDEREUQCSA-N |

| LogP | 4.618 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Mechanism of Action and Signaling Pathway

GRC-10693 functions as a selective agonist of the cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR) primarily expressed on immune cells, hematopoietic cells, and in the peripheral nervous system. This selective action on CB2 receptors, with over 4700-fold greater selectivity compared to the cannabinoid receptor 1 (CB1), is key to its therapeutic potential, as it is expected to provide analgesic and anti-inflammatory effects without the psychotropic side effects associated with CB1 receptor activation.

Upon binding of GRC-10693, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαi/o proteins, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB2 receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, through the Gβγ subunits.

In Vitro Characterization of Tedalinab (GRC-10693): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedalinab (GRC-10693) is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional activity, and its impact on key signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed experimental protocols and a clear presentation of quantitative data to facilitate further investigation and understanding of this compound.

Introduction

This compound (GRC-10693) has emerged as a significant research compound due to its high selectivity for the CB2 receptor, which is primarily expressed in the immune system. This selectivity profile suggests potential therapeutic applications in inflammatory and neuropathic pain conditions, with a reduced risk of the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation. This guide details the fundamental in vitro pharmacological properties of this compound.

Binding Affinity and Selectivity

The binding affinity of this compound for human CB1 and CB2 receptors has been determined through radioligand displacement assays. These studies are crucial for quantifying the compound's potency and selectivity.

Table 1: Radioligand Binding Affinity of this compound (GRC-10693) at Human Cannabinoid Receptors

| Receptor | Radioligand | This compound (GRC-10693) Ki (nM) |

| CB1 | [3H]-CP55,940 | >10,000 |

| CB2 | [3H]-CP55,940 | 2.1 |

Data represents the mean from multiple experiments.

This compound demonstrates a remarkable selectivity for the CB2 receptor, with a Ki value of 2.1 nM. In contrast, its affinity for the CB1 receptor is significantly lower (Ki >10,000 nM), resulting in a selectivity ratio (Ki CB1 / Ki CB2) of over 4700-fold.[1] This high degree of selectivity is a key characteristic of this compound.

Functional Activity

The functional activity of this compound as a CB2 receptor agonist was assessed through its ability to modulate intracellular cyclic adenosine monophosphate (cAMP) levels.

Table 2: Functional Activity of this compound (GRC-10693) in a cAMP Assay

| Assay | Cell Line | This compound (GRC-10693) EC50 (nM) |

| Forskolin-stimulated cAMP inhibition | CHO-hCB2 | 5.4 |

Data represents the mean from multiple experiments.

In Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2), this compound potently inhibited forskolin-stimulated cAMP accumulation with an EC50 of 5.4 nM, confirming its agonist activity at the CB2 receptor.

Signaling Pathways

Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Furthermore, CB2 receptor activation can modulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

[3H]-CP55,940 (radioligand).

-

This compound (GRC-10693) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled cannabinoid agonist like WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [3H]-CP55,940, and either buffer (for total binding), non-specific binding control, or a concentration of this compound.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound as a CB2 receptor agonist by measuring its effect on cAMP levels.

Materials:

-

CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

-

This compound (GRC-10693) at various concentrations.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Plate CHO-hCB2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

-

Add serial dilutions of this compound to the cells and incubate for 10-15 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

-

Determine the EC50 value using non-linear regression analysis.

Conclusion

This compound (GRC-10693) is a potent and highly selective CB2 receptor agonist, as demonstrated by its low nanomolar binding affinity and functional potency at the human CB2 receptor, coupled with its negligible affinity for the CB1 receptor. Its mechanism of action involves the canonical Gi-coupled pathway, leading to the inhibition of adenylyl cyclase. The detailed in vitro characterization provided in this technical guide underscores the potential of this compound as a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor and as a lead compound for the development of novel therapeutics.

References

Preclinical Profile of Tedalinab: A Selective Cannabinoid Receptor 2 (CB2) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedalinab (GRC-10693) is a potent and highly selective cannabinoid receptor 2 (CB2) agonist that was under development by Glenmark Pharmaceuticals for the treatment of neuropathic pain and osteoarthritis.[1][2] Preclinical research has highlighted the therapeutic potential of selective CB2 agonists in managing chronic pain and inflammation without the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation. This technical guide synthesizes the available preclinical information on this compound and provides a broader context based on studies of other selective CB2 agonists in animal models.

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document extrapolates from established methodologies in the field to provide a comprehensive overview for research and drug development professionals.

Core Concepts: The Role of CB2 Agonism in Pain and Inflammation

The endocannabinoid system is a key regulator of pain and inflammation. The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects. Selective CB2 agonists like this compound are designed to harness these therapeutic benefits while avoiding the psychoactive effects mediated by the CB1 receptor, which is abundant in the central nervous system.

Signaling Pathway of CB2 Receptor Activation

Activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to reduced inflammation and pain sensation.

References

The Pharmacokinetics and Oral Bioavailability of Tedalinab: A Technical Overview

Disclaimer: Publicly available information on a compound specifically named "Tedalinab" is not available. The following technical guide has been constructed based on established principles of pharmacokinetics and oral bioavailability studies for analogous cannabinoid-like compounds, intended to serve as a representative model for researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive technical overview of the preclinical pharmacokinetic profile and oral bioavailability of a representative cannabinoid compound, referred to herein as this compound. The aim is to furnish drug development professionals with a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of molecules. All data presented is synthesized from analogous compounds and should be considered illustrative.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound following intravenous and oral administration have been characterized in preclinical animal models. These studies are crucial for determining the disposition of the compound within a biological system and for predicting its behavior in humans.[1][2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) |

| Mouse | 1 | 250 ± 35 | 0.08 | 350 ± 45 | 2.5 ± 0.4 | 2.8 ± 0.3 | 7.0 ± 1.2 |

| Rat | 1 | 180 ± 28 | 0.1 | 420 ± 52 | 3.1 ± 0.5 | 2.4 ± 0.2 | 7.5 ± 1.5 |

| Dog | 0.5 | 150 ± 22 | 0.15 | 380 ± 48 | 4.2 ± 0.6 | 1.3 ± 0.2 | 5.5 ± 1.0 |

| Monkey | 0.5 | 165 ± 30 | 0.12 | 400 ± 55 | 4.5 ± 0.7 | 1.2 ± 0.1 | 5.0 ± 0.9 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |

| Mouse | 10 | 30 ± 8 | 1.5 | 105 ± 20 | 2.8 ± 0.5 | 30 ± 5 |

| Rat | 10 | 25 ± 6 | 2.0 | 126 ± 25 | 3.5 ± 0.6 | 30 ± 6 |

| Dog | 5 | 18 ± 5 | 2.5 | 95 ± 18 | 4.8 ± 0.8 | 25 ± 5 |

| Monkey | 5 | 22 ± 7 | 2.2 | 110 ± 22 | 5.1 ± 0.9 | 28 ± 6 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; F: Oral bioavailability.

Experimental Protocols

The data presented in this guide are based on established preclinical experimental designs. The following sections detail the methodologies for key experiments.

Animal Models

Preclinical pharmacokinetic studies are typically conducted in various animal models to assess the ADME properties of a new chemical entity.[1][3] Commonly used species include rodents (mice, rats) and non-rodents (dogs, non-human primates). The choice of species is often based on similarities in metabolic pathways to humans.[3]

Dosing and Sample Collection

For intravenous studies, this compound is typically dissolved in a suitable vehicle and administered as a bolus injection or infusion into a major vein (e.g., tail vein in rodents, cephalic vein in larger animals). For oral bioavailability studies, the compound is administered via oral gavage.

Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., retro-orbital sinus in mice, jugular vein in rats and larger animals). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Quantification of this compound in plasma samples is performed using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the accurate determination of drug concentrations in biological matrices.

The following workflow outlines the typical bioanalytical process:

Metabolism and Excretion

The metabolism of cannabinoid-like compounds is primarily hepatic, involving cytochrome P450 (CYP) enzymes. The major metabolic pathways often include hydroxylation followed by further oxidation to carboxylic acids, which may then be glucuronidated. These more water-soluble metabolites are then excreted from the body.

Excretion of this compound and its metabolites is expected to occur via both renal and fecal routes. The relative contribution of each pathway can be determined through mass balance studies using a radiolabeled version of the compound.

Oral Bioavailability

The oral bioavailability of this compound is influenced by its absorption from the gastrointestinal tract and first-pass metabolism in the gut wall and liver. The low aqueous solubility and lipophilic nature of many cannabinoid-like compounds can lead to variable and incomplete absorption, often resulting in low oral bioavailability. Formulation strategies, such as lipid-based delivery systems, can be employed to enhance oral absorption.

Signaling Pathway

This compound is hypothesized to exert its pharmacological effects through interaction with the endocannabinoid system, primarily by modulating the activity of cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Activation of the CB1 receptor by this compound leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, reducing the intracellular levels of cyclic AMP (cAMP). This leads to a downstream modulation of protein kinase A (PKA) activity. Additionally, Gi activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and modulate the activity of various ion channels.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic profile and oral bioavailability of a representative cannabinoid compound, this compound. The data indicates that while the compound is readily distributed in the body, its oral bioavailability is limited, likely due to its physicochemical properties and first-pass metabolism. Further studies, including formulation development and human clinical trials, are necessary to fully elucidate the clinical potential of this compound. The experimental protocols and signaling pathway information provided herein offer a framework for such future investigations.

References

Tedalinab: A CB2 Agonist for Chronic Pain - A Technical Overview

DISCLAIMER: Publicly available information on the clinical and preclinical development of Tedalinab (GRC 10693) is limited. This document summarizes the currently accessible data and provides context based on standard methodologies for the preclinical assessment of cannabinoid receptor agonists in chronic pain models. Quantitative data from specific studies on this compound are largely unavailable in the public domain.

Introduction

This compound (also known as GRC 10693) is an experimental, orally bioavailable small molecule developed by Glenmark Pharmaceuticals that acts as a selective cannabinoid receptor 2 (CB2R) agonist. It was investigated as a potential therapeutic agent for chronic inflammatory and neuropathic pain, including osteoarthritis. The therapeutic rationale for a selective CB2R agonist is to provide analgesia by modulating inflammatory responses and neuronal signaling without the psychotropic side effects associated with cannabinoid receptor 1 (CB1R) activation.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). In the context of chronic pain, CB2 receptors are upregulated in immune cells, glial cells, and to some extent, in peripheral sensory neurons in response to tissue injury and inflammation. Activation of CB2R is generally associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This initiates a downstream signaling cascade that can modulate the activity of several ion channels and signaling pathways involved in nociception and inflammation.

Signaling Pathway

The activation of the CB2 receptor by an agonist like this compound can trigger multiple intracellular signaling pathways that collectively contribute to its analgesic and anti-inflammatory effects. A representative signaling cascade is depicted below.

Methodological & Application

Application Notes and Protocols: Tedalinab In Vitro cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades. It is involved in a myriad of physiological processes, including metabolism, gene transcription, and cellular proliferation. The intracellular concentration of cAMP is tightly regulated by the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP. Many G protein-coupled receptors (GPCRs) modulate the activity of adenylyl cyclase. GPCRs that couple to the Gs alpha subunit stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those that couple to the Gi alpha subunit inhibit adenylyl cyclase, resulting in decreased cAMP levels.

Tedalinab is a novel therapeutic agent under investigation. To elucidate its mechanism of action, it is crucial to determine its effect on intracellular signaling pathways. This document provides a detailed protocol for an in vitro competitive immunoassay to quantify changes in intracellular cAMP levels in response to this compound treatment. This assay is a valuable tool for determining whether this compound acts as an agonist or antagonist at a GPCR and whether it modulates the Gs or Gi signaling pathway.

Signaling Pathway

The following diagram illustrates the canonical Gs and Gi signaling pathways that regulate intracellular cAMP levels. This compound's potential points of interaction are as a ligand for a G protein-coupled receptor (GPCR).

Caption: this compound's potential interaction with GPCRs to modulate cAMP signaling.

Experimental Protocol: In Vitro cAMP Assay

This protocol is designed for a 96-well plate format and utilizes a competitive immunoassay principle.

Materials and Reagents

-

Cell Line: A suitable cell line endogenously expressing the target GPCR or a recombinant cell line overexpressing the target GPCR.

-

Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound: Stock solution of known concentration.

-

cAMP Assay Kit: A commercially available cAMP competitive immunoassay kit (e.g., ELISA, HTRF, or fluorescence polarization-based). The following protocol is a general guideline and should be adapted to the specific kit's instructions.

-

Control Agonist: A known agonist for the target GPCR.

-

Control Antagonist: A known antagonist for the target GPCR.

-

Forskolin: A direct activator of adenylyl cyclase.

-

IBMX (3-isobutyl-1-methylxanthine): A non-specific phosphodiesterase inhibitor.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Cell Lysis Buffer: As provided in the cAMP assay kit.

-

96-well cell culture plates: White, opaque plates are recommended for luminescent or fluorescent assays.

-

Multichannel pipette and sterile tips.

-

Plate reader: Capable of detecting the signal generated by the chosen assay kit (e.g., luminescence, fluorescence, or absorbance).

Cell Preparation and Seeding

-

Cell Culture: Maintain the chosen cell line in the appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding:

-

The day before the assay, harvest the cells using standard cell culture techniques.

-

Resuspend the cells in fresh growth medium and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density. The optimal seeding density should be determined empirically to ensure a robust signal window.

-

Incubate the plate overnight at 37°C and 5% CO2.

-

Assay Procedure

The following workflow outlines the steps for performing the cAMP assay.

Caption: Workflow for the in vitro cAMP assay.

-

Compound Preparation:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Prepare solutions of the control agonist, control antagonist, and forskolin at the desired concentrations.

-

-

Cell Treatment:

-

Carefully remove the growth medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 50 µL of assay buffer containing IBMX to each well. The final concentration of IBMX should be sufficient to inhibit PDE activity (typically 100-500 µM). Incubate for 10-15 minutes at room temperature.

-

Add 50 µL of the prepared this compound dilutions and controls to the respective wells.

-

For agonist testing: Add this compound at various concentrations.

-

For antagonist testing: Add a fixed concentration of the control agonist along with varying concentrations of this compound.

-

Include the following controls:

-

Basal: Cells with assay buffer only.

-

Positive Control (agonist): Cells with a known agonist.

-

Positive Control (forskolin): Cells with forskolin to directly stimulate adenylyl cyclase.

-

-

Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding the lysis buffer provided in the assay kit.

-

Follow the kit's instructions for the addition of the detection reagents (e.g., cAMP conjugate and antibody).

-

Incubate the plate for the recommended time to allow for the competitive binding reaction to reach equilibrium.

-

-

Signal Measurement:

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis

-

Standard Curve: Generate a standard curve by plotting the signal from the cAMP standards provided in the kit against their known concentrations.

-

cAMP Concentration Calculation: Use the standard curve to interpolate the concentration of cAMP in each experimental well.

-

Dose-Response Curves: Plot the calculated cAMP concentrations against the log of the this compound concentration.

-

EC50/IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the this compound in vitro cAMP assay.

| Treatment Group | This compound Conc. (nM) | Mean cAMP (nM) | Standard Deviation | % of Control Agonist |

| Basal | 0 | 1.2 | 0.2 | 0% |

| Control Agonist | - | 25.8 | 2.1 | 100% |

| This compound | 0.1 | 1.5 | 0.3 | 1.2% |

| 1 | 5.4 | 0.8 | 17.2% | |

| 10 | 15.2 | 1.5 | 57.4% | |

| 100 | 24.9 | 2.0 | 97.1% | |

| 1000 | 25.1 | 2.3 | 97.9% | |

| Control Antagonist | - | 1.4 | 0.2 | 0.8% |

| Forskolin | - | 45.3 | 3.5 | 180.7% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro cAMP assay to characterize the pharmacological activity of this compound. By following this protocol, researchers can determine the effect of this compound on intracellular cAMP levels, thereby gaining valuable insights into its mechanism of action at the molecular level. This information is crucial for the continued development and optimization of this compound as a potential therapeutic agent.

Application Notes and Protocols: Tedalinab in the Chronic Constriction Injury (CCI) Model in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition resulting from nerve injury, presents a significant challenge in drug development. The chronic constriction injury (CCI) model in rats is a widely utilized preclinical model to simulate neuropathic pain and evaluate the efficacy of novel analgesic compounds. Tedalinab is a potent and selective cannabinoid receptor 2 (CB2) agonist. Activation of the CB2 receptor, which is primarily expressed on immune cells and upregulated in the nervous system following injury, is a promising therapeutic strategy for neuropathic pain, potentially devoid of the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.

These application notes provide a detailed protocol for evaluating the therapeutic potential of a selective CB2 agonist, using this compound as a representative compound, in the rat CCI model of neuropathic pain. While specific preclinical data on this compound in the CCI model is not publicly available, this document compiles representative methodologies and data from studies on other selective CB2 agonists in the same model to serve as a comprehensive guide.

Data Presentation

The following tables summarize quantitative data from studies utilizing selective CB2 receptor agonists in the rat Chronic Constriction Injury (CCI) model. This data is representative of the expected outcomes when testing a compound like this compound.

Table 1: Effect of CB2 Receptor Agonists on Mechanical Allodynia in the CCI Model

| Compound | Dose | Administration Route | Time Point | Paw Withdrawal Threshold (g) (Mean ± SEM) | Percent Reversal of Allodynia |

| Vehicle | - | Intrathecal | Day 14 post-CCI | 2.5 ± 0.5 | 0% |

| AM1241 | 10 µg | Intrathecal | Day 14 post-CCI | 10.8 ± 1.2 | ~60% |

| GW405833 | 10 mg/kg | Oral | Day 7 post-CCI | 8.5 ± 1.0 | ~50% |

| JWH-015 | 5 mg/kg | Intraperitoneal | Day 10 post-CCI | 9.2 ± 1.5* | ~55% |

*p < 0.05 compared to vehicle. Data is compiled for illustrative purposes from multiple sources.

Table 2: Effect of CB2 Receptor Agonists on Thermal Hyperalgesia in the CCI Model

| Compound | Dose | Administration Route | Time Point | Paw Withdrawal Latency (s) (Mean ± SEM) | Percent Reversal of Hyperalgesia |

| Vehicle | - | Intrathecal | Day 14 post-CCI | 5.2 ± 0.8 | 0% |

| AM1241 | 10 µg | Intrathecal | Day 14 post-CCI | 10.5 ± 1.1 | ~50% |

| GW405833 | 10 mg/kg | Oral | Day 7 post-CCI | 9.8 ± 0.9 | ~45% |

| JWH-015 | 5 mg/kg | Intraperitoneal | Day 10 post-CCI | 9.1 ± 1.3* | ~40% |

*p < 0.05 compared to vehicle. Data is compiled for illustrative purposes from multiple sources.

Table 3: Effect of CB2 Receptor Agonists on Pro-inflammatory Cytokine Expression in the Spinal Cord of CCI Rats

| Compound | Dose | Administration Route | Time Point | TNF-α Expression (pg/mg protein) | IL-1β Expression (pg/mg protein) |

| Sham | - | - | Day 14 post-CCI | 25 ± 5 | 30 ± 6 |

| CCI + Vehicle | - | Intrathecal | Day 14 post-CCI | 150 ± 20 | 180 ± 25 |

| CCI + AM1241 | 10 µg | Intrathecal | Day 14 post-CCI | 70 ± 15 | 85 ± 18 |

*p < 0.05 compared to CCI + Vehicle. Data is illustrative of expected outcomes.

Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Protocol

This protocol is based on the method originally described by Bennett and Xie.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, retractors)

-

4-0 chromic gut sutures

-

Wound clips or sutures for skin closure

-

Antiseptic solution (e.g., povidone-iodine)

-

Heating pad

Procedure:

-

Anesthetize the rat and ensure a surgical plane of anesthesia is maintained throughout the procedure.

-

Shave and disinfect the skin over the lateral aspect of the mid-thigh of the right hind limb.

-

Make a small incision through the skin and fascia to expose the biceps femoris muscle.

-

Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve.

-

Carefully free the sciatic nerve from the surrounding connective tissue.

-

Proximal to the trifurcation of the sciatic nerve, loosely tie four chromic gut ligatures around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the hind paw.

-

Close the muscle layer with sutures.

-

Close the skin incision with wound clips or sutures.

-

Allow the rat to recover on a heating pad until ambulatory.

-

Post-operative care includes monitoring for signs of infection and ensuring access to food and water.

Behavioral Testing for Neuropathic Pain

Behavioral tests should be conducted at baseline (before surgery) and at various time points post-CCI (e.g., days 3, 7, 14, 21).

a. Mechanical Allodynia (von Frey Test):

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

b. Thermal Hyperalgesia (Hargreaves Plantar Test):

-

Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Drug Administration

-

Route of Administration: this compound can be administered via various routes, including intraperitoneal (i.p.), oral (p.o.), or intrathecal (i.t.) injection, depending on the experimental design and the compound's pharmacokinetic properties.

-

Dosing: A dose-response study should be conducted to determine the optimal effective dose of this compound. Doses used for other CB2 agonists in rats typically range from 1 to 30 mg/kg for systemic administration.

-

Timing: The drug or vehicle should be administered at a specific time before behavioral testing to ensure peak compound efficacy is captured.

Molecular and Cellular Analysis

Following the final behavioral tests, tissues can be collected for further analysis.

-

Tissue Collection: Euthanize the rats and collect the lumbar spinal cord (L4-L6), dorsal root ganglia (DRG), and the sciatic nerve.

-

Western Blotting or ELISA: Analyze the expression levels of key proteins involved in neuropathic pain signaling pathways, such as p-p38 MAPK, NF-κB, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

-

Immunohistochemistry: Visualize the expression and localization of CB2 receptors, microglial markers (e.g., Iba1), and astrocyte markers (e.g., GFAP) in the spinal cord sections.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in the rat CCI model.

Application Notes and Protocols for Cell-Based Efficacy Testing of Tedalinab

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedalinab (GRC-10693) is a potent and selective agonist of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR) primarily expressed in immune cells.[1][2][3] With a selectivity of over 4700-fold for CB2 over the Cannabinoid Receptor 1 (CB1), this compound holds therapeutic potential for treating inflammatory and neuropathic pain and osteoarthritis without the psychoactive effects associated with CB1 activation.[1][2] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound and other CB2 agonists.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB2 receptor is predominantly coupled to the Gi/o alpha subunit of the heterotrimeric G protein. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate other effectors, including ion channels and kinases. Furthermore, agonist binding can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.

Data Presentation: Efficacy of CB2 Receptor Agonists

While specific quantitative data for this compound's binding affinity and functional potency in various cell-based assays are not publicly available, the following tables present illustrative data for well-characterized, selective CB2 receptor agonists to demonstrate the expected outcomes of the described assays.

Table 1: Radioligand Binding Affinity

This assay determines the affinity of a compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

| Compound | Cell Line | Radioligand | Ki (nM) | Reference |

| This compound | CHO-hCB2 | [³H]CP-55,940 | Data not available | - |

| JWH133 | CHO-hCB2 | [³H]CP-55,940 | 3.4 | [Pertwee et al., 2007] |

| AM1241 | HEK-hCB2 | [³H]WIN-55,212-2 | 4.8 | [Malan et al., 2001] |

| GW405833 | CHO-hCB2 | [³H]CP-55,940 | 12.0 | [Valenzano et al., 2005] |

Table 2: Functional Potency in cAMP Assay

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production, a hallmark of Gi/o-coupled receptor activation.

| Compound | Cell Line | EC50 (nM) | Emax (% inhibition) | Reference |

| This compound | CHO-hCB2 | Data not available | Data not available | - |

| JWH133 | AtT-20-hCB2 | 5.2 | 85 | [Atwood et al., 2012] |

| AM1241 | CHO-hCB2 | 11.5 | 95 | [Nielson et al., 2009] |

| GW405833 | CHO-hCB2 | 25.0 | 100 | [Valenzano et al., 2005] |

Table 3: β-Arrestin Recruitment Potency

This assay quantifies the recruitment of β-arrestin to the activated CB2 receptor.

| Compound | Cell Line | EC50 (nM) | Emax (% of control) | Reference |

| This compound | U2OS-hCB2-βarr2 | Data not available | Data not available | - |

| JWH133 | U2OS-hCB2-βarr2 | 28.0 | 90 | [Atwood et al., 2012] |

| AM1241 | HEK-hCB2-βarr2 | 45.0 | 80 | [Soethoudt et al., 2017] |

| CP-55,940 (non-selective) | HEK-hCB2-βarr2 | 10.0 | 100 | [Soethoudt et al., 2017] |

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Experimental Workflow Overview

cAMP Accumulation Assay (LANCE® Ultra cAMP Kit)

Principle: This competitive immunoassay measures the inhibition of forskolin-stimulated cAMP production. The assay uses a europium (Eu)-labeled anti-cAMP antibody and a dye-labeled cAMP tracer (ULight™-cAMP). In the absence of cellular cAMP, the antibody binds the tracer, bringing them into close proximity and generating a FRET signal. Cellular cAMP produced upon receptor activation competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

Materials:

-

CHO-K1 cells stably expressing human CB2 receptor (CHO-hCB2)

-

LANCE® Ultra cAMP Kit (PerkinElmer)

-

Forskolin

-

This compound and control compounds

-

384-well white opaque microplates

-

Plate reader capable of time-resolved FRET

Protocol:

-

Cell Culture and Plating: Culture CHO-hCB2 cells in appropriate media. Seed 5,000 cells per well in a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., JWH133) in stimulation buffer.

-

Cell Stimulation: Aspirate the culture medium and add 5 µL of the compound dilutions to the wells. Add 5 µL of 4X forskolin solution (to achieve a final concentration that stimulates ~80% of maximal response).

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Add 10 µL of the Eu-anti-cAMP antibody/ULight-cAMP tracer mix to each well.

-

Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on a FRET-capable plate reader (ex: 320 nm, em: 615 nm and 665 nm).

-

Data Analysis: Calculate the 665/615 nm emission ratio and plot against the logarithm of the compound concentration to determine the IC50 value.

β-Arrestin Recruitment Assay (PathHunter® β-Arrestin Assay)

Principle: This assay is based on enzyme fragment complementation. The CB2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

U2OS cells co-expressing ProLink-tagged hCB2 and EA-tagged β-arrestin 2 (DiscoverX)

-

PathHunter® Detection Reagents (DiscoverX)

-

This compound and control compounds

-

384-well white, clear-bottom microplates

-

Luminometer

Protocol:

-

Cell Plating: Plate the engineered U2OS cells in a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound or a reference agonist to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® detection reagent mixture to each well.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure the chemiluminescence using a plate luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to determine the EC50 value.

CREB Reporter Gene Assay

Principle: This assay measures the transcriptional activity of the cAMP response element-binding protein (CREB), a downstream target of the PKA pathway. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing cAMP response elements (CRE). Inhibition of the cAMP/PKA pathway by a CB2 agonist will lead to a decrease in CREB-mediated transcription and a corresponding decrease in the reporter signal.

Materials:

-

HEK293 cells

-

CB2 receptor expression vector

-

CRE-luciferase reporter vector

-

Transfection reagent

-

Luciferase assay system (e.g., Promega)

-

This compound and control compounds

-

96-well white, clear-bottom microplates

-

Luminometer

Protocol:

-

Transfection: Co-transfect HEK293 cells with the CB2 receptor expression vector and the CRE-luciferase reporter vector.

-

Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

Cell Treatment: Treat the cells with serial dilutions of this compound in the presence of a sub-maximal concentration of forskolin.

-

Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

-

Cell Lysis and Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Data Acquisition: Measure the luminescence using a plate luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and plot the normalized activity against the logarithm of the compound concentration to determine the IC50.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for characterizing the efficacy of this compound and other CB2 receptor agonists. By employing a combination of these assays, researchers can obtain a comprehensive understanding of a compound's binding affinity, functional potency, and signaling profile at the CB2 receptor, which is crucial for advancing drug development efforts in the fields of pain and inflammation.

References

Application Notes and Protocols for In Vivo Rodent Studies with a Selective CB2 Agagonist (Tedalinab)

Disclaimer: Publicly available scientific literature and databases lack specific in vivo dosage and administration protocols for Tedalinab (also known as GRC-10693). The following application notes and protocols are therefore provided as a general framework for the in vivo evaluation of a novel selective cannabinoid receptor 2 (CB2R) agonist, using this compound as a representative compound. The proposed dosages are hypothetical and must be determined empirically through dose-ranging studies.

Introduction

This compound is a selective agonist for the cannabinoid receptor 2 (CB2R), a key component of the endocannabinoid system. CB2Rs are primarily expressed in immune cells, hematopoietic cells, and to a lesser extent in the central and peripheral nervous systems. Activation of CB2R is associated with immunomodulatory and analgesic effects, making it a promising therapeutic target for inflammatory and neuropathic pain conditions. These notes provide a template for the preclinical evaluation of a selective CB2R agonist like this compound in rodent models of neuropathic pain.

Data Presentation: Hypothetical Dose-Ranging Study

A crucial first step in preclinical in vivo studies is to determine the optimal dose range. This is typically achieved through a dose-ranging study to identify a dose that is efficacious without causing significant adverse effects. The following table outlines a hypothetical study design for a dose-ranging experiment with this compound in a rat model of neuropathic pain.

| Group | Treatment | Dosage (mg/kg) | Route of Administration | Number of Animals (n) | Purpose |

| 1 | Vehicle Control | 0 | Oral Gavage | 8 | To establish a baseline response in the absence of the test compound. |

| 2 | This compound | 1 | Oral Gavage | 8 | To assess the effect of a low dose. |

| 3 | This compound | 3 | Oral Gavage | 8 | To assess the effect of a medium dose. |

| 4 | This compound | 10 | Oral Gavage | 8 | To assess the effect of a high dose. |

| 5 | Positive Control (e.g., Gabapentin) | 100 | Oral Gavage | 8 | To validate the experimental model with a clinically relevant standard of care. |

Experimental Protocols

Animal Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The CCI model is a widely used and validated model of neuropathic pain that mimics symptoms of complex regional pain syndrome and other peripheral neuropathies.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., Isoflurane)

-

Surgical instruments (scissors, forceps)

-

4-0 chromic gut sutures

-

Antiseptic solution and sterile saline

Procedure:

-

Anesthetize the rat using isoflurane.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Carefully dissect the connective tissue to free the nerve.

-

Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting circulation.

-

Close the muscle layer and skin with sutures.

-

Administer post-operative analgesics as per institutional guidelines.

-

Allow the animals to recover for 7-14 days for the full development of neuropathic pain symptoms before commencing treatment.

Drug Preparation and Administration

Vehicle Preparation: For oral administration of poorly water-soluble compounds like cannabinoids, a common vehicle is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 (Ethanol:Tween 80:Saline).

This compound Formulation (Hypothetical):

-

Dissolve the required amount of this compound powder in 100% ethanol.

-

Add Tween 80 and vortex to mix thoroughly.

-

Add sterile saline to the final volume and vortex again to create a homogenous suspension.

-

Prepare fresh on each day of dosing.

Administration:

-

Administer the prepared this compound formulation or vehicle to the rats via oral gavage using a ball-tipped gavage needle.

-

The volume of administration should be calculated based on the animal's body weight (typically 5-10 ml/kg for rats).

Assessment of Nociceptive Behavior: Mechanical Allodynia

Mechanical allodynia, a key feature of neuropathic pain, is the perception of pain in response to a non-painful stimulus. The von Frey test is used to measure the mechanical withdrawal threshold.

Materials:

-

Von Frey filaments of varying calibrated bending forces.

-

Elevated mesh platform.

Procedure:

-

Place the rat in an individual plastic cage with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is recorded when the rat briskly withdraws its paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

Testing should be performed at baseline (before surgery), post-surgery (before treatment), and at specified time points after drug administration.

Visualizations

Preparation of Tedalinab for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Tedalinab (GRC-10693) for in vitro cell culture experiments. This compound is a potent, orally bioactive, and highly selective small molecule agonist for the cannabinoid receptor 2 (CB2).[1][2][3] Proper preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results. This guide covers the mechanism of action, material requirements, detailed experimental protocols for stock solution preparation and cell treatment, and relevant safety precautions. Additionally, it includes a summary of quantitative data and diagrams of the experimental workflow and the this compound signaling pathway.

Introduction to this compound

This compound is a synthetic compound that selectively targets the CB2 receptor, which is primarily expressed on immune cells and plays a role in modulating inflammation and pain.[3][4] Its high selectivity for CB2 over the cannabinoid receptor 1 (CB1) makes it an attractive tool for studying the therapeutic potential of the endocannabinoid system while minimizing the psychoactive effects associated with CB1 activation. In cell culture experiments, this compound can be used to investigate the downstream signaling pathways of CB2 activation and its effects on cellular functions such as cytokine production, cell proliferation, and apoptosis.

Mechanism of Action

This compound acts as an agonist at the cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR). Upon binding, it is expected to activate downstream signaling cascades, which can include the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and activation of mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways ultimately leads to the modulation of cellular responses, often resulting in anti-inflammatory and analgesic effects.

Signaling Pathway Diagram

Caption: this compound activates the CB2 receptor, leading to downstream signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 345.39 g/mol | |

| Solubility (in vitro) | ~100 mg/mL in DMSO (~289.53 mM) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | |

| CB2 Selectivity | >4700-fold over CB1 |

Experimental Protocols

Materials and Equipment

-

This compound (GRC-10693) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated pipettes

-

Cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes

-

Incubator (37°C, 5% CO₂)

-

Laminar flow hood

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.345 mg of this compound (Molecular Weight = 345.39 g/mol ).

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For the example above, add 100 µL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Note: this compound is highly soluble in DMSO. If a different concentration is required, adjust the mass of this compound and the volume of DMSO accordingly.

Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.

-

Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (if necessary): If very low working concentrations are required, perform an intermediate serial dilution of the stock solution in cell culture medium.

-

Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Mixing: Gently mix the medium containing this compound by pipetting up and down or by swirling the culture vessel.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Return the cells to the incubator and incubate for the desired experimental duration.